1-(5-Fluoro-2-methoxyphenyl)sulfonylbenzimidazole
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Overview
Description
1-(5-Fluoro-2-methoxyphenyl)sulfonylbenzimidazole is a chemical compound with the molecular formula C14H11FN2O3S. It is characterized by the presence of a benzimidazole ring substituted with a sulfonyl group and a 5-fluoro-2-methoxyphenyl moiety.
Preparation Methods
The synthesis of 1-(5-Fluoro-2-methoxyphenyl)sulfonylbenzimidazole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoro-2-methoxyaniline and benzimidazole.
Sulfonylation Reaction: The key step involves the sulfonylation of benzimidazole with 5-fluoro-2-methoxybenzenesulfonyl chloride under basic conditions.
Industrial production methods for this compound may involve optimization of reaction conditions to improve yield and scalability. This includes the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and reproducibility .
Chemical Reactions Analysis
1-(5-Fluoro-2-methoxyphenyl)sulfonylbenzimidazole undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum complexes . Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(5-Fluoro-2-methoxyphenyl)sulfonylbenzimidazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials.
Biological Studies: It is used in biological assays to study its effects on various cellular pathways and molecular targets.
Mechanism of Action
The mechanism of action of 1-(5-Fluoro-2-methoxyphenyl)sulfonylbenzimidazole involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins, leading to disruption of cellular processes. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-(5-Fluoro-2-methoxyphenyl)sulfonylbenzimidazole can be compared with other similar compounds, such as:
5-Fluoro-2-methoxybenzaldehyde: This compound shares the 5-fluoro-2-methoxyphenyl moiety but lacks the benzimidazole ring and sulfonyl group.
2-Fluoro-5-methoxybenzaldehyde: Similar in structure but differs in the position of the fluorine and methoxy groups.
(5-Fluoro-2-methoxyphenyl)methanol: Contains the same aromatic ring system but with a hydroxyl group instead of the sulfonyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
1-(5-fluoro-2-methoxyphenyl)sulfonylbenzimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2O3S/c1-20-13-7-6-10(15)8-14(13)21(18,19)17-9-16-11-4-2-3-5-12(11)17/h2-9H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJJLTNUDBNHGDL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)N2C=NC3=CC=CC=C32 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501326761 |
Source
|
Record name | 1-(5-fluoro-2-methoxyphenyl)sulfonylbenzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501326761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
28.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47202434 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
691381-41-6 |
Source
|
Record name | 1-(5-fluoro-2-methoxyphenyl)sulfonylbenzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501326761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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